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molecular formula C6H6ClNO3S2 B041278 3-Acetyl-5-chlorothiophene-2-sulfonamide CAS No. 160982-10-5

3-Acetyl-5-chlorothiophene-2-sulfonamide

Cat. No. B041278
M. Wt: 239.7 g/mol
InChI Key: ODLFFSHLXVZFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05473067

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer, a thermometer, and a 1-L addition funnel was charged with 3-acetyl-5-chloro-2-thiophenesulfonamide (3, 1.087 kg, 4.55 mol) and ethyl acetate (22L). The pale yellow suspension was cooled to 1° C. over 45 minutes using an ice-water bath, and 90% pyridinium bromide perbromide (1.305 kg, 3.67 mol) was added in one portion. Sulfuric acid (544 mL) was added via the addition funnel over 10 minutes causing the temperature to rise to 5° C. The reaction mixture was stirred for 1 hour, after which TLC analysis indicated complete reaction. Thirty minutes later, water (5L) was added and the mixture was stirred for 5 minutes before the phases were split. The organic phase was washed with saturated aqueous sodium chloride until the pH of the wash was 3 (4×5L required), dried over sodium sulfate (1 kg), filtered, and stripped of solvent by rotary evaporation. The residue was triturated with methylene chloride (2L) and chilled for 15 minutes before the solid was collected by filtration, washed with cold methylene chloride (2L), and dried in air at ambient temperature to a constant weight of 1.041 kilograms (72%) of 4: mp 147°-148° C.; IR (KBr) 3381, 3263, 3093, 1694, 1532, 1403, 1336, 1163, 1102 cm-1 ; 1H NMR (acetone-d6) δ 7.76 (s, 1H), 7.11 (br, 2H), 4.76 (s, 2H); Analysis for C6H5BrClNO3S2 : Calcd: C, 22.62; H, 1.58; N, 4.40; S, 20.13. Found: C, 22.66; H, 1.60; N, 4.35; S, 20.12.
[Compound]
Name
50-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.087 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pyridinium bromide perbromide
Quantity
1.305 kg
Type
reactant
Reaction Step Four
Quantity
544 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[C:7]([Cl:9])[S:6][C:5]=1[S:10]([NH2:13])(=[O:12])=[O:11])(=[O:3])[CH3:2].C(OCC)(=O)C.C1C=C[NH+]=CC=1.[Br:26][Br-]Br.S(=O)(=O)(O)O>O>[Br:26][CH2:2][C:1]([C:4]1[CH:8]=[C:7]([Cl:9])[S:6][C:5]=1[S:10]([NH2:13])(=[O:11])=[O:12])=[O:3] |f:2.3|

Inputs

Step One
Name
50-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.087 kg
Type
reactant
Smiles
C(C)(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
pyridinium bromide perbromide
Quantity
1.305 kg
Type
reactant
Smiles
Step Five
Name
Quantity
544 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 5° C
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes before the phases
Duration
5 min
CUSTOM
Type
CUSTOM
Details
were split
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium chloride until the pH of the wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (1 kg)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped of solvent by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with methylene chloride (2L)
TEMPERATURE
Type
TEMPERATURE
Details
chilled for 15 minutes before the solid
Duration
15 min
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold methylene chloride (2L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in air at ambient temperature to a constant weight of 1.041 kilograms (72%) of 4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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